Conchosin B
Description
Properties
CAS No. |
28625-29-8 |
|---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
[(3aS,6R,6aR,9aS,9bR)-6a-hydroxy-9a-methyl-3-methylidene-2,9-dioxo-4,5,6,9b-tetrahydro-3aH-azuleno[4,5-b]furan-6-yl]methyl acetate |
InChI |
InChI=1S/C17H20O6/c1-9-12-5-4-11(8-22-10(2)18)17(21)7-6-13(19)16(17,3)14(12)23-15(9)20/h6-7,11-12,14,21H,1,4-5,8H2,2-3H3/t11-,12+,14-,16+,17-/m1/s1 |
InChI Key |
NQPJUMKNIKXOLH-BEANVFONSA-N |
SMILES |
CC(=O)OCC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C |
Isomeric SMILES |
CC(=O)OC[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)C2=C |
Canonical SMILES |
CC(=O)OCC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C |
Other CAS No. |
28625-29-8 |
Origin of Product |
United States |
Q & A
Q. How can researchers identify novel research gaps related to Conchosin B's mechanism of action in existing literature?
Methodological Answer:
- Conduct systematic literature reviews using databases (MEDLINE, EMBASE, Cochrane Library) to map existing studies on this compound .
- Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure queries and identify underexplored areas (e.g., specific signaling pathways or comparative efficacy against analogs) .
- Use citation chaining (forward/backward references) to trace knowledge evolution and pinpoint contradictions or unresolved hypotheses .
Q. What are the essential structural characterization techniques for confirming this compound's molecular identity after synthesis?
Methodological Answer:
- Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to verify backbone structure .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula and isotopic patterns.
- Supplementary Methods :
- X-ray Crystallography : Resolve stereochemistry if crystallization is feasible.
- Chromatographic Purity : Use HPLC/GC with ≥95% purity thresholds for biological testing .
Q. How should researchers design initial in vitro experiments to assess this compound's bioactivity?
Methodological Answer:
- Dose-Response Setup : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC50/IC50 values.
- Controls : Include positive (known agonists/inhibitors) and vehicle controls to isolate compound-specific effects .
- Replication : Perform triplicate runs with independent cell passages to address biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictory findings between in vitro and in vivo efficacy studies of this compound?
Methodological Answer:
- Variable Analysis : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. Differences in metabolic clearance often explain disparities .
- Orthogonal Validation : Use genetic knockdown (siRNA/CRISPR) in in vivo models to confirm target engagement observed in vitro.
- Meta-Analysis : Pool data from preclinical studies to identify trends (e.g., species-specific responses) using random-effects models .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism or R’s
drcpackage. - Bootstrap Analysis : Estimate confidence intervals for EC50 values to assess precision .
- Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability .
Q. How can synthetic pathways for this compound be optimized to improve yield without compromising purity?
Methodological Answer:
- Reaction Engineering : Screen catalysts (e.g., Pd/C for hydrogenation) under varying temperatures/pressures to reduce side products.
- Purification Strategies : Use flash chromatography with gradient elution or recrystallization in polar/nonpolar solvent pairs .
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to terminate reactions at peak yield .
Q. What criteria should guide the selection of cellular vs. acellular models in this compound mechanism-of-action studies?
Methodological Answer:
- Cellular Models : Use primary cells or patient-derived lines for translational relevance (e.g., cancer cell panels for cytotoxicity screening).
- Acellular Systems : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding affinity measurements .
- Hybrid Workflows : Validate targets identified in acellular assays with siRNA-mediated knockdown in cellular models .
Q. How should researchers conduct a systematic review of this compound’s pharmacokinetic properties across preclinical studies?
Methodological Answer:
- Protocol Registration : Draft a PRISMA-compliant protocol outlining inclusion/exclusion criteria (e.g., species, dosing routes) .
- Data Extraction : Tabulate parameters (Cmax, AUC, t1/2) and assess bias via SYRCLE’s risk-of-bias tool for animal studies .
- Meta-Regression : Explore covariates (e.g., molecular weight, logP) influencing pharmacokinetic variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
